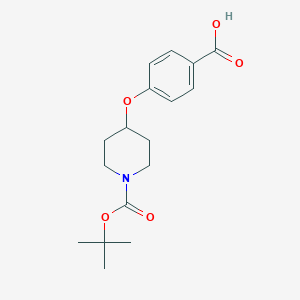

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid

Description

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a benzoic acid moiety linked via an ether oxygen at the 4-position. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules. The Boc group enhances stability during synthetic procedures, while the benzoic acid moiety provides a handle for further functionalization .

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVXDMFUUZGFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383294 | |

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-56-2 | |

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a robust method for forming ether bonds between sterically hindered alcohols. In one protocol, 4-hydroxybenzoic acid is reacted with Boc-protected piperidin-4-ol using diethyl azodicarboxylate (DEAD) and tributylphosphine in THF. For example, a mixture of 5-hydroxyindole-2-carboxylic acid ethyl ester and 1-tert-butyl-piperidin-4-ol (15) undergoes Mitsunobu conditions to form the ether bond with 84% yield after purification.

Reaction Conditions:

Nucleophilic Substitution via Mesylation

An alternative approach involves converting 4-hydroxybenzoic acid to its mesylate derivative for subsequent displacement. For instance, treatment with methanesulfonyl chloride in dichloromethane and triethylamine generates the mesylate, which reacts with Boc-piperidin-4-ol under basic conditions. This method avoids the need for expensive Mitsunobu reagents but requires careful control of reaction stoichiometry.

Example Protocol:

-

Mesylation: 4-Hydroxybenzoic acid (1.0 equivalent) reacts with methanesulfonyl chloride (1.2 equivalents) in CH₂Cl₂ at 0°C.

-

Displacement: The mesylate intermediate is treated with Boc-piperidin-4-ol (1.5 equivalents) and K₂CO₃ in DMF at 60°C for 12 hours.

Functionalization of the Carboxylic Acid Group

Esterification and Hydrolysis

To prevent side reactions during ether formation, the carboxylic acid is often protected as a methyl ester. For example, 4-hydroxybenzoic acid is esterified using thionyl chloride in methanol, followed by ether formation and subsequent hydrolysis with lithium hydroxide.

Procedure Highlights:

-

Esterification: 4-Hydroxybenzoic acid + SOCl₂ in MeOH → methyl 4-hydroxybenzoate.

-

Hydrolysis: Post-etherification, the methyl ester is hydrolyzed with LiOH (2 equivalents) in THF/water.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, tributylphosphine | THF | RT | 84% |

| Nucleophilic Substitution | MsCl, K₂CO₃ | DMF | 60°C | 70% |

| Borane Reduction | BH₃·THF | THF | 50°C | 73% |

Notes:

-

The Mitsunobu method offers higher yields but requires costly reagents.

-

Mesylation-substitution is cost-effective but involves harsher conditions.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The benzoic acid moiety can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Major Products

Substitution: Derivatives with different functional groups replacing the Boc group.

Deprotection: 4-(Piperidin-4-yloxy)benzoic acid.

Coupling: Amides or esters formed from the reaction with amines or alcohols.

Scientific Research Applications

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is widely used in scientific research, particularly in the following areas:

Biology: In the study of protein-protein interactions and the development of chemical probes for biological pathways.

Medicine: In drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.

Industry: In the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity and orientation provided by the 4-aryl piperidine linker are crucial for the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Positional Isomers of Benzoic Acid Substituents

3-(1-Boc-4-piperidyloxy)benzoic acid ():

- Structural Difference : The benzoic acid substituent is at the 3-position instead of the 4-position.

- Impact : Altered electronic distribution and steric hindrance may affect binding affinity in biological targets.

- Applications : Used in intermediates for kinase inhibitors but less common than the 4-isomer due to regioselectivity challenges .

Heterocyclic Core Variations

Linker Modifications

4-((1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid ():

- N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid (): Structural Difference: Propanoic acid chain extends the linker.

Absence of Boc Protection

Table 1: Key Properties of Selected Compounds

Research Findings and Trends

- Synthetic Utility : The Boc-protected piperidine/piperazine analogs are preferred in solid-phase peptide synthesis (SPPS) due to their orthogonal protection strategies .

- Biological Activity : Piperazine derivatives (e.g., 4-(4-Boc-piperazin-1-yl)benzoic acid) show enhanced binding to G-protein-coupled receptors (GPCRs) compared to piperidine analogs, likely due to additional hydrogen-bonding sites .

- Thermal Stability: Boc-protected compounds generally exhibit higher melting points (e.g., 50°C for 4-(4-Boc-piperazino)benzoic acid) compared to unprotected analogs .

Biological Activity

4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid (commonly referred to as Boc-piperidine benzoic acid) is a synthetic compound that has garnered attention in biochemical research, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This article provides an in-depth analysis of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

- Molecular Formula : C18H25NO5

- Molecular Weight : 335.4 g/mol

- CAS Number : 934570-52-2

- IUPAC Name : 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid

The compound is characterized by its unique structure, which includes a Boc-protected piperidine ring and a benzoic acid moiety. This configuration allows it to function effectively as a semi-flexible linker in the synthesis of PROTACs.

| Property | Value |

|---|---|

| Molecular Formula | C18H25NO5 |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 934570-52-2 |

| IUPAC Name | 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]benzoic acid |

Cellular Effects

The biological activity of this compound is primarily mediated through its role in PROTACs. These compounds are designed to induce targeted protein degradation by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This process influences various cellular processes, including:

- Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.

- Gene Expression : Alteration of transcriptional activity through targeted degradation of transcription factors.

- Metabolism : Impact on metabolic pathways by regulating the levels of metabolic enzymes.

Molecular Mechanism

The mechanism of action involves the formation of a complex that facilitates ubiquitination and subsequent proteasomal degradation of specific proteins. The Boc group provides stability during synthesis and can be removed under acidic conditions to yield an active piperidine derivative.

Research Applications

This compound is utilized in various fields:

- Chemistry : As a building block for synthesizing complex molecules.

- Biology : In studies focused on protein-protein interactions and biological pathways.

- Medicine : In drug discovery, particularly for diseases where targeted protein degradation could be beneficial.

Case Studies

Recent studies have highlighted the efficacy of PROTACs incorporating this compound in degrading oncogenic proteins:

- Study A : Demonstrated successful degradation of mutant KRAS proteins using a PROTAC that included Boc-piperidine benzoic acid as a linker, resulting in reduced tumor growth in xenograft models.

- Study B : Focused on the degradation of BCL-xL, a protein implicated in cancer cell survival, showing that the inclusion of this linker enhanced the specificity and efficiency of degradation.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Step 1 : Boc protection of piperidine derivatives (e.g., using di-tert-butyl dicarbonate under basic conditions) to introduce the tert-butoxycarbonyl group .

- Step 2 : Coupling the Boc-protected piperidine with a benzoic acid derivative via nucleophilic substitution or Mitsunobu reaction to form the ether linkage .

- Step 3 : Acidic or enzymatic deprotection (if needed) and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ether linkage formation (piperidine O–CH₂ vs. aromatic protons) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for Boc and benzoic acid groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Use desiccants to avoid moisture-induced degradation. Stability studies indicate decomposition >6 months at 4°C, requiring periodic purity checks via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR signal overlap) be resolved during characterization?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly between piperidine and aromatic protons .

- Employ deuterated solvents (DMSO-d₆ or CDCl₃) to enhance resolution. For ambiguous peaks, compare with spectra of intermediates (e.g., Boc-piperidine alone) .

- Cross-validate with computational modeling (DFT) to predict chemical shifts .

Q. What strategies optimize Suzuki coupling for intermediates in the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-ether bond formation, ensuring ligand stability under basic conditions .

- Temperature Control : Maintain 80–100°C in a mixed solvent system (e.g., DME/H₂O) to balance reaction rate and Boc-group stability .

- Workup : Remove Pd residues via activated charcoal filtration or silica gel chromatography to avoid downstream interference .

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals for HPLC-MS analysis .

- Identify Degradants : Major pathways include Boc-group hydrolysis (pH <3) and ether bond cleavage (pH >10). Use LC-MS to detect intermediates like piperidin-4-ol or free benzoic acid .

- Kinetic Modeling : Apply first-order kinetics to calculate half-lives and activation energy (Arrhenius plots) for predictive stability modeling .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to assess binding affinity to target proteins (e.g., kinases or GPCRs) .

- DFT Calculations : Evaluate electron density maps to identify nucleophilic/electrophilic sites (e.g., Boc-group carbonyl vs. ether oxygen) for derivatization .

- MD Simulations : Simulate solvation effects to optimize solubility for in vitro assays .

Q. How are contradictions in reported biological activity addressed (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardization : Use consistent assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Meta-Analysis : Compare structural analogs (e.g., piperazine vs. piperidine derivatives) to isolate the Boc group’s role in activity .

- Validate Purity : Ensure >95% purity (via HPLC) to exclude impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.